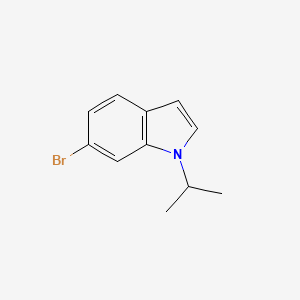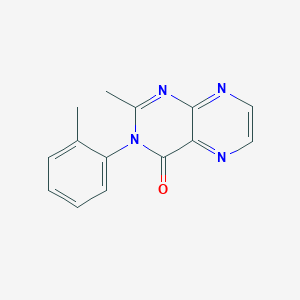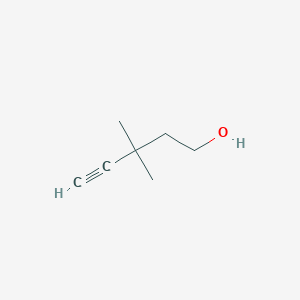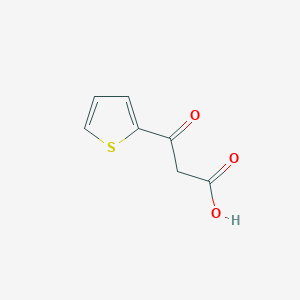
(2R)-3-methoxy-2-(methylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-methoxy-2-(methylamino)propanamide is a chemical compound that has garnered interest in various fields of scientific research It is a derivative of serine, an amino acid, and features both methylation and amidation modifications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-methoxy-2-(methylamino)propanamide typically involves the methylation of serine followed by amidation. One common method includes the use of dimethyl sulfate as a methylating agent and subsequent reaction with ammonia or an amine to form the amide. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale methylation and amidation processes. These processes are optimized for efficiency and yield, often utilizing automated systems and advanced purification techniques to produce high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-3-methoxy-2-(methylamino)propanamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pH levels, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield corresponding oxides, while reduction may produce reduced amide derivatives.
Applications De Recherche Scientifique
(2R)-3-methoxy-2-(methylamino)propanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a model compound for understanding amino acid modifications.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of (2R)-3-methoxy-2-(methylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by modifying proteins or enzymes through methylation or amidation, thereby altering their activity or function. These modifications can impact various biochemical processes, including signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
(2R)-3-methoxy-2-(methylamino)propanamide can be compared with other similar compounds, such as:
N-methyl-D-serinamide: This compound features a single methylation and amidation, making it less modified than this compound.
O-methyl-D-serinamide: This compound has only the hydroxyl group methylated, lacking the additional amide modification.
N2,O-dimethyl-L-serinamide: This is the L-isomer of this compound, differing in its stereochemistry.
Propriétés
Formule moléculaire |
C5H12N2O2 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
(2R)-3-methoxy-2-(methylamino)propanamide |
InChI |
InChI=1S/C5H12N2O2/c1-7-4(3-9-2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8)/t4-/m1/s1 |
Clé InChI |
UPPHKLRGHMXIIY-SCSAIBSYSA-N |
SMILES isomérique |
CN[C@H](COC)C(=O)N |
SMILES canonique |
CNC(COC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzenamine, 2-[(2-bromo-4-chlorophenyl)methoxy]-, hydrochloride](/img/structure/B8688377.png)





![2-(1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine trihydrochloride](/img/structure/B8688400.png)




